N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is an intriguing chemical compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the sulfonamide family, characterized by the presence of a sulfonyl group attached to a benzene ring. The unique combination of functional groups in this molecule grants it a distinctive chemical behavior, making it an object of interest in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the 1,2,3,4-tetrahydroquinoline core. This core can be synthesized through the catalytic hydrogenation of quinoline. The next step involves introducing the ethylsulfonyl group via sulfonation, followed by the attachment of the 2,3,4,5,6-pentamethylbenzenesulfonyl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow chemistry techniques, allowing for greater control over reaction parameters and improving yield and purity. Advanced purification methods such as recrystallization and column chromatography are employed to ensure the final product's high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylsulfonyl and tetrahydroquinoline moieties.
Reduction: : The sulfonyl groups may be reduced under strong reducing conditions, leading to the formation of thiol derivatives.
Substitution: : Various substitution reactions can occur, especially on the benzene ring, which can be modified with different electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: : Often employs reagents such as potassium permanganate or chromium trioxide.
Reduction: : Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary but commonly use reagents like halides, acids, and bases depending on the nature of the substituent being introduced.
Major Products
The major products from these reactions depend heavily on the specific conditions and reagents used. For instance, oxidation might produce sulfone derivatives, while reduction could yield thiol-containing compounds.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in the synthesis of other complex molecules. Its sulfonamide functionality makes it a versatile building block for designing novel materials and catalysts.
Biology
In biology, sulfonamide derivatives are well-known for their role as antibacterial agents. While specific studies on this compound are limited, its structural similarities to known sulfonamides suggest potential bioactivity worth investigating.
Medicine
Compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide are often explored for therapeutic properties, including anti-inflammatory and anticancer activities. Detailed pharmacological studies would be required to determine its efficacy and safety profiles.
Industry
In the industrial realm, this compound can be utilized in the manufacturing of dyes, pigments, and other specialty chemicals. Its reactivity also lends itself to applications in polymer science, where it can be used to create novel materials with desirable properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for this compound would likely involve interactions with biological macromolecules through its sulfonamide group, which is known to form strong hydrogen bonds with protein active sites. This interaction can inhibit enzyme activity or alter receptor functions, depending on the target.
Pathways Involved
The pathways involved are speculative at this stage but could include inhibition of bacterial dihydropteroate synthase, similar to other sulfonamide antibiotics. Research is needed to confirm specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
N-(1-(ethylsulfonyl)-2,3,4,5,6-pentamethylbenzenesulfonamide)
N-(quinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Highlighting Uniqueness
Compared to its similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide stands out due to its specific combination of functional groups, providing a unique set of chemical properties and reactivity patterns. Its multi-functional moieties allow for a diverse range of reactions and applications, setting it apart from other related compounds.
Exploring such complex compounds often opens doors to innovative applications and deeper scientific understanding, making the journey well worth the effort.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-7-29(25,26)24-12-8-9-19-13-20(10-11-21(19)24)23-30(27,28)22-17(5)15(3)14(2)16(4)18(22)6/h10-11,13,23H,7-9,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIATKSRKANKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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